molecular formula C19H18N4O4S B2768874 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899748-06-2

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2768874
CAS RN: 899748-06-2
M. Wt: 398.44
InChI Key: CWISTUWDMORXII-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, also known as BNITMA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that derivatives of benzimidazole and related compounds, including those similar to the structure of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, have been synthesized and tested for their antibacterial activity. These compounds exhibit significant activity against various bacterial strains, suggesting their potential as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Heterocyclic Syntheses via Cascade Reactions

Thiourea-acetamides have been utilized as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. These syntheses are highly efficient and provide access to numerous heterocycles, including imidazoles, which are structurally related to the compound , demonstrating the versatility and potential applications of these chemical entities in creating novel heterocyclic compounds (Schmeyers & Kaupp, 2002).

Antioxidant and Anti-inflammatory Activity

Compounds containing the benzimidazole moiety, similar to the compound of interest, have been investigated for their antioxidant and anti-inflammatory activities. These studies have shown that certain derivatives possess significant activity, suggesting potential applications in the development of new therapeutic agents with antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-12-17-10-20-19(22(17)11-14-4-2-1-3-5-14)28-13-18(25)21-15-6-8-16(9-7-15)23(26)27/h1-10,24H,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWISTUWDMORXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

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